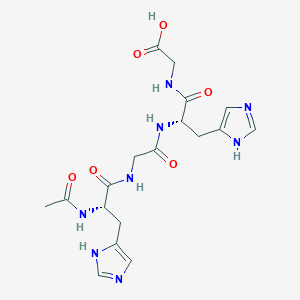
N-Acetyl-L-histidylglycyl-L-histidylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-histidylglycyl-L-histidylglycine is a synthetic peptide compound composed of four amino acids: N-acetyl-L-histidine, glycine, L-histidine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidylglycyl-L-histidylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, N-acetyl-L-histidine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, L-histidine and glycine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the application.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-histidylglycyl-L-histidylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide into its constituent amino acids.
Oxidation: The histidine residues can be oxidized to form histidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid at elevated temperatures, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the histidine residues.
Substitution: Substitution reactions may require specific reagents and catalysts, depending on the desired functional group.
Major Products Formed
Hydrolysis: The major products of hydrolysis are the individual amino acidsN-acetyl-L-histidine, glycine, L-histidine, and glycine.
Oxidation: Oxidation of histidine residues can lead to the formation of histidine derivatives such as 2-oxohistidine.
Substitution: The products of substitution reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-histidylglycyl-L-histidylglycine has a wide range of scientific research applications, including:
Biochemistry: It can be used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: The compound may have potential therapeutic applications, such as in the development of peptide-based drugs or as a drug delivery system.
Materials Science: this compound can be used in the design of novel biomaterials with specific properties, such as biocompatibility and biodegradability.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-histidylglycyl-L-histidylglycine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved can vary depending on the context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide consisting of glycine, L-histidine, and L-lysine residues.
N-Acetyl-L-cysteine: An acetylated derivative of the amino acid L-cysteine, known for its antioxidant properties and use in mucolytic therapy.
Uniqueness
N-Acetyl-L-histidylglycyl-L-histidylglycine is unique due to its specific sequence of amino acids and the presence of two histidine residues. This unique structure may confer specific properties and interactions that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
791580-16-0 |
|---|---|
Molekularformel |
C18H24N8O6 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H24N8O6/c1-10(27)25-13(2-11-4-19-8-23-11)17(31)21-6-15(28)26-14(3-12-5-20-9-24-12)18(32)22-7-16(29)30/h4-5,8-9,13-14H,2-3,6-7H2,1H3,(H,19,23)(H,20,24)(H,21,31)(H,22,32)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m0/s1 |
InChI-Schlüssel |
SFUMWNQPXJNLRW-KBPBESRZSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















